molecular formula C27H38N2O4 B15138418 Verapamil-d7

Verapamil-d7

Cat. No.: B15138418
M. Wt: 461.6 g/mol
InChI Key: SGTNSNPWRIOYBX-ZGBMZCDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verapamil-d7 is a deuterated form of Verapamil, a well-known calcium channel blocker. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic studies, allowing researchers to track the compound’s behavior in biological systems more accurately. Verapamil itself is used to treat various cardiovascular conditions, including hypertension, angina, and certain types of arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verapamil-d7 involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated reagents in the synthesis process, ensuring that the deuterium atoms are incorporated at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final deuterium labeling. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Verapamil-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Verapamil-d7 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Verapamil in different environments.

    Biology: Helps in understanding the metabolic pathways and interactions of Verapamil within biological systems.

    Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Verapamil.

    Industry: Employed in the development of new formulations and drug delivery systems .

Mechanism of Action

Verapamil-d7 exerts its effects by inhibiting L-type calcium channels. This inhibition occurs through binding to the alpha-1 subunit of the channel, specifically Cav1.2, which is highly expressed in vascular smooth muscle and myocardial tissue. By blocking these channels, this compound reduces peripheral vascular resistance and myocardial contractility, leading to its therapeutic effects in treating cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Verapamil-d7 include:

Uniqueness

This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C27H38N2O4

Molecular Weight

461.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile

InChI

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/i1D3,2D3,20D

InChI Key

SGTNSNPWRIOYBX-ZGBMZCDDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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